4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.39 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly as inhibitors of enzymes like carbonic anhydrase.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. This inhibition can lead to the disruption of cellular functions in microorganisms and cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-methylbenzenesulfonamide
- 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for drug development .
Properties
IUPAC Name |
4-methyl-N-(1-phenylpropylideneamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTWWQDWKPRWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938372 |
Source
|
Record name | 4-Methyl-N'-(1-phenylpropylidene)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17336-66-2 |
Source
|
Record name | 4-Methyl-N'-(1-phenylpropylidene)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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